molecular formula C12H12N2O4 B2996216 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 202119-00-4

1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2996216
CAS No.: 202119-00-4
M. Wt: 248.238
InChI Key: BUJSIWKSPJKMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can interfere with the replication of viral DNA, making it a potential antiviral agent .

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Comparison: 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, fluoro, and chloro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-9-5-3-8(4-6-9)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJSIWKSPJKMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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